5-(4-chlorophenyl)furan-2-carbaldehyde

URAT1 inhibitor uric acid transporter gout

5-(4-Chlorophenyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde composed of a furan ring substituted at the 5-position with a 4‑chlorophenyl group and at the 2‑position with a formyl group. This structural motif places it within the broader class of 5‑aryl‑2‑furaldehydes, which are widely exploited as synthetic intermediates for constructing bioactive molecules.

Molecular Formula C11H7ClO2
Molecular Weight 206.62 g/mol
CAS No. 34035-03-5
Cat. No. B052691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-chlorophenyl)furan-2-carbaldehyde
CAS34035-03-5
Synonyms5-(4-Chlorophenyl)-2-furaldehyde;  5-(4-Chlorophenyl)-2-furancarboxaldehyde;  5-(p-Chlorophenyl)-2-furaldehyde;  5-(p-Chlorophenyl)-2-furancarboxaldehyde;  5-(p-Chlorophenyl)furfural;  F 1054
Molecular FormulaC11H7ClO2
Molecular Weight206.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)C=O)Cl
InChIInChI=1S/C11H7ClO2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H
InChIKeyROJGJNINTRCMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5): A Multi-Purpose Furan-Aldehyde Building Block for Drug Discovery & Chemical Biology


5-(4-Chlorophenyl)furan-2-carbaldehyde is a heterocyclic aromatic aldehyde composed of a furan ring substituted at the 5-position with a 4‑chlorophenyl group and at the 2‑position with a formyl group. This structural motif places it within the broader class of 5‑aryl‑2‑furaldehydes, which are widely exploited as synthetic intermediates for constructing bioactive molecules. The compound is also recognized as a primary metabolite of the Class III antiarrhythmic agent Azimilide [1]. Its commercial availability in high purity (>98% GC) from global suppliers makes it a readily accessible building block for medicinal chemistry, agrochemical discovery, and materials science research programs .

Why 5-Aryl-2-furaldehydes Cannot Be Treated as Interchangeable Commodities


The 5‑aryl‑2‑furaldehyde scaffold is deceptively simple; however, the electronic nature and steric bulk of the para‑substituent on the phenyl ring profoundly modulate the reactivity of both the aldehyde group and the furan ring, directly affecting downstream condensation yields, biological target engagement, and pharmacokinetic profiles. The 4‑chloro variant occupies a unique physicochemical niche—electron‑withdrawing enough to activate the aldehyde toward nucleophilic attack without the excessive metabolic instability of the nitro analog or the increased steric hindrance and heavy‑atom effects of the bromo analog. Procurement decisions that disregard these substituent‑dependent differences risk delivering building blocks that fail to reproduce published synthetic protocols or biological screening results, leading to costly re‑optimization of lead series .

Quantitative Differentiation Evidence: 5-(4-Chlorophenyl)furan-2-carbaldehyde vs. Closest Analogs


URAT1 Inhibition: 5-(4-Chlorophenyl)furan-2-carbaldehyde Demonstrates Measurable Uricosuric Potential Distinct from the 4-Methylphenyl Analog

In a human URAT1 (hURAT1) stably overexpressing HEK293 cell assay measuring inhibition of ¹⁴C‑uric acid uptake, 5‑(4‑chlorophenyl)furan‑2‑carbaldehyde displayed an IC₅₀ of 3.22 µM. Although the 4‑methylphenyl analog (CAS 34035‑05‑7) has been cataloged in bioactivity databases, its URAT1 inhibitory activity has not been reported in the same assay format, preventing a direct head‑to‑head comparison. However, the sub‑10 µM potency of the 4‑chloro compound clearly distinguishes it from structurally simpler furan‑2‑carbaldehydes (e.g., 5‑phenylfuran‑2‑carbaldehyde) that show no detectable URAT1 engagement at equivalent concentrations [1].

URAT1 inhibitor uric acid transporter gout

Antitubercular Target Engagement: Selective Inhibition of M. tuberculosis DXR with a Kd of 90 nM

5‑(4‑Chlorophenyl)furan‑2‑carbaldehyde binds to Mycobacterium tuberculosis 1‑deoxy‑D‑xylulose 5‑phosphate reductoisomerase (DXR) with a dissociation constant (Kd) of 90 nM, while its functional IC₅₀ in the enzymatic assay is 8.00 µM. The ~90‑fold difference between binding affinity and functional inhibition suggests a slow‑binding or time‑dependent inhibition mechanism. This target engagement profile is structurally specific: the corresponding 4‑bromophenyl analog (CAS 20005‑42‑9) has not been profiled against DXR in the same assay panel, making direct numerical comparison infeasible, but the chlorine‑specific electronic effects are hypothesized to optimize the halogen‑bonding interactions observed in the DXR active site [1].

antitubercular DXR inhibitor M. tuberculosis

In Silico ADMET Flagging: CYP1A2 and CYP2C19 Liability Profile Guides Lead Optimization Triage

Computational ADMET prediction models flag 5‑(4‑chlorophenyl)furan‑2‑carbaldehyde as a CYP1A2 inhibitor (Yes) and CYP2C19 inhibitor (Yes), while predicting no inhibition of CYP2C9, CYP2D6, or CYP3A4 . This isoform‑selective CYP inhibition fingerprint differs markedly from that of the 2‑chlorophenyl isomer (CAS 34035‑04‑6), for which in silico models predict a broader CYP inhibition spectrum (CYP1A2: Yes; CYP2C19: Yes; CYP2D6: Yes; CYP3A4: Yes) . The narrower CYP liability of the 4‑chloro isomer may offer a cleaner developability profile for medicinal chemistry campaigns where CYP‑mediated drug‑drug interaction risk must be minimized early.

ADMET CYP inhibition drug-likeness

Physicochemical Differentiation: Melting Point and LogP Anchor Solid‑State Handling and Formulation Feasibility

The 4‑chlorophenyl furan‑2‑carbaldehyde has a reported melting point of 128–131 °C and a consensus LogP of approximately 2.8 . These values position it in a favorable solid‑state handling range relative to the 4‑nitrophenyl analog (mp 204–206 °C; much lower solubility) and the 4‑methylphenyl analog (mp ~70 °C; potential for storage and handling difficulties at ambient temperature) . The intermediate melting point and moderate lipophilicity of the 4‑chloro compound facilitate room‑temperature processing and reproducible weighing in parallel synthesis workflows.

physicochemical properties melting point LogP

Validated Synthetic Utility: The 4-Chloro Substituent is Optimal for Generating Sub‑Micromolar Tubulin Polymerization Inhibitors and Selective COX‑2 Inhibitors

Multiple independent medicinal chemistry programs have converged on 5‑(4‑chlorophenyl)furan‑2‑carbaldehyde as the preferred starting material for synthesizing highly potent bioactive molecules. (i) When elaborated into isoxazoline and pyrazoline derivatives, several compounds exhibited sub‑micromolar IC₅₀ values against the leukemia SR cell line (7c: IC₅₀ = 0.09 µM; 7e: IC₅₀ = 0.05 µM; 11a: IC₅₀ = 0.06 µM) and inhibited tubulin polymerization by >95%, surpassing the potency of the reference drug colchicine [1]. (ii) Amide‑containing Schiff bases derived from the same aldehyde yielded a compound (2) with a COX‑2 IC₅₀ of 1.80 µM and a COX‑1/COX‑2 selectivity index of 35.12, dramatically outperforming the non‑selective standard indomethacin (COX‑1 IC₅₀ = 3.60 µM; COX‑2 IC₅₀ = 7.50 µM; SI = 0.48) [2]. These results are specific to the 4‑chlorophenyl substitution pattern; analogous series built from 4‑methyl, 4‑bromo, or unsubstituted phenyl precursors have not reproduced the same level of combined potency and selectivity in head‑to‑head studies.

tubulin polymerization COX-2 inhibitor anticancer

Highest‑Impact Application Scenarios for 5-(4-Chlorophenyl)furan-2-carbaldehyde (CAS 34035-03-5)


Antitubercular Lead Discovery Targeting the Non‑Mevalonate (DXR) Pathway

Given its validated binding to M. tuberculosis DXR (Kd = 90 nM), this building block is ideally suited for fragment‑based or structure‑guided optimization campaigns aimed at developing novel antitubercular agents that circumvent existing resistance mechanisms. Researchers procuring this aldehyde can immediately initiate SAR studies around the furan and chlorophenyl moieties without needing to perform de novo target identification [1].

Gout and Hyperuricemia Programs: URAT1‑Targeted Uricosuric Agent Development

The confirmed hURAT1 inhibitory activity (IC₅₀ = 3.22 µM) qualifies this compound as a tractable starting point for medicinal chemistry efforts seeking novel uricosuric agents. The 4‑chlorophenyl‑furan scaffold provides a synthetically accessible template for parallel library synthesis to improve potency and selectivity over other urate transporters [1].

Dual COX‑2/Tubulin Inhibitor Hybrid Molecule Design

The aldehyde's proven ability to generate both highly selective COX‑2 inhibitors (SI = 35.12) and sub‑micromolar tubulin polymerization inhibitors supports its use in designing multi‑target directed ligands (MTDLs) for complex diseases involving inflammation‑driven tumor progression. The consistent performance of the 4‑chlorophenyl substituent in both pharmacological contexts suggests a privileged‑structure character worth exploiting in integrated drug discovery workflows [2] [3].

Metabolite Identification and DMPK Studies for Azimilide and Related Class III Antiarrhythmics

As a known human metabolite of Azimilide, this compound is an essential analytical reference standard for DMPK laboratories conducting metabolite profiling, CYP phenotyping, or drug‑drug interaction studies involving Class III antiarrhythmic agents. Procuring high‑purity (>98%) material ensures reliable quantification in LC‑MS/MS bioanalytical methods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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